![molecular formula C5H7F6P B14224889 (Propan-2-yl)[bis(trifluoromethyl)]phosphane CAS No. 500766-56-3](/img/structure/B14224889.png)
(Propan-2-yl)[bis(trifluoromethyl)]phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Propan-2-yl)[bis(trifluoromethyl)]phosphane is a tertiary phosphine compound characterized by the presence of two trifluoromethyl groups and one propan-2-yl group attached to a phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Propan-2-yl)[bis(trifluoromethyl)]phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the reaction of chlorophosphines with trifluoromethyl lithium or trifluoromethyl Grignard reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: (Propan-2-yl)[bis(trifluoromethyl)]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions where the trifluoromethyl groups can be replaced by other nucleophiles.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and nickel are used to form coordination complexes.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
(Propan-2-yl)[bis(trifluoromethyl)]phosphane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of (Propan-2-yl)[bis(trifluoromethyl)]phosphane involves its ability to act as a ligand, coordinating with metal centers and influencing their reactivity. The trifluoromethyl groups impart unique electronic properties, enhancing the compound’s ability to stabilize metal complexes and facilitate catalytic reactions. The propan-2-yl group provides steric hindrance, influencing the selectivity and specificity of the reactions .
Comparación Con Compuestos Similares
Trifluoromethylphosphine: Contains only trifluoromethyl groups attached to phosphorus.
Diphenylphosphine: Contains phenyl groups instead of trifluoromethyl groups.
Triethylphosphine: Contains ethyl groups instead of trifluoromethyl groups.
Uniqueness: (Propan-2-yl)[bis(trifluoromethyl)]phosphane is unique due to the combination of trifluoromethyl and propan-2-yl groups, which impart distinct electronic and steric properties. This makes it particularly effective as a ligand in catalysis and coordination chemistry, offering advantages in terms of reactivity and selectivity compared to other phosphines .
Propiedades
Número CAS |
500766-56-3 |
|---|---|
Fórmula molecular |
C5H7F6P |
Peso molecular |
212.07 g/mol |
Nombre IUPAC |
propan-2-yl-bis(trifluoromethyl)phosphane |
InChI |
InChI=1S/C5H7F6P/c1-3(2)12(4(6,7)8)5(9,10)11/h3H,1-2H3 |
Clave InChI |
BBTIZYGGRSGFIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



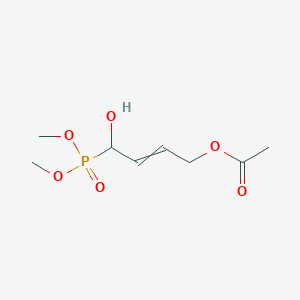
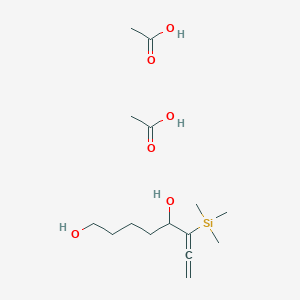
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14224839.png)
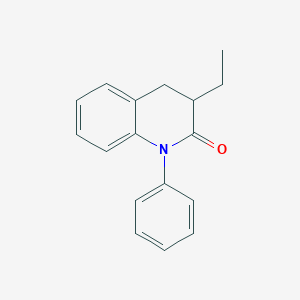
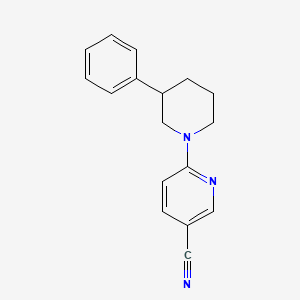
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)
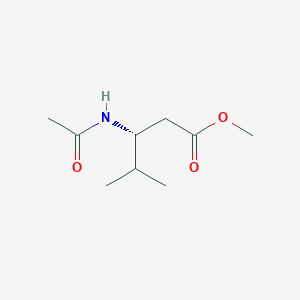
![3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14224872.png)
![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
![4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14224876.png)
![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol](/img/structure/B14224886.png)
![1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester](/img/structure/B14224887.png)
